Phorate sulfone

Overview

Description

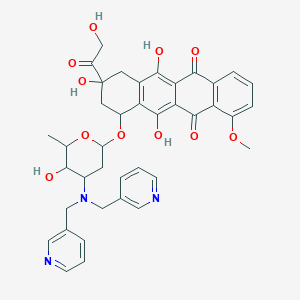

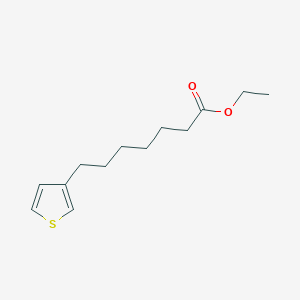

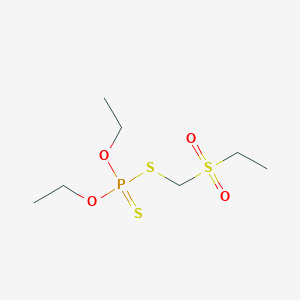

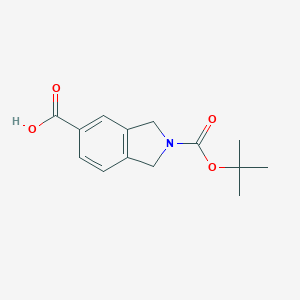

Phorate sulfone is an organophosphorus compound with the molecular formula C7H17O4PS3 and a molecular weight of 292.376. It is a metabolite of phorate, a systemic organophosphate insecticide. This compound is known for its insecticidal properties and is used in agricultural settings to control pests.

Mechanism of Action

Target of Action

Phorate sulfone, like its parent compound phorate, is an organophosphate insecticide and acaricide . Its primary target is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses. By inhibiting AChE, this compound disrupts normal nerve function .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nerve synapses, causing continuous stimulation of the nerves. The result is a disruption of normal nerve signal transmission, leading to the paralysis and eventual death of the target organism .

Biochemical Pathways

This compound affects the cholinergic pathway in the nervous system . This pathway involves the transmission of nerve signals using the neurotransmitter acetylcholine. By inhibiting the AChE enzyme, this compound disrupts this pathway, leading to an overstimulation of the nerves .

In the environment, this compound undergoes various biochemical transformations. It is readily oxidized to phorate sulfoxide and further to this compound by microsomes in the tissues, and the reaction is catalyzed by cytochrome P-450-dependent monooxygenase . These transformations are of major importance in the fate of phorate and its oxidation products in soil .

Pharmacokinetics

It is known that this compound can be analyzed by reverse phase (rp) hplc method with simple conditions . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nerves, causing paralysis and eventual death of the target organism . This makes this compound an effective insecticide and acaricide.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the transformation of phorate and its oxidation products in soil is significantly affected by biochemical processes . Additionally, the toxicity of this compound to fish and wildlife is very high, indicating that it can have significant environmental impacts .

Biochemical Analysis

Biochemical Properties

Phorate sulfone is involved in biochemical reactions in the soil, where it is transformed into intermediate products . The oxidation of phorate to phorate sulfoxide is a major process observed, and further oxidation of the sulfoxide leads to the formation of this compound .

Cellular Effects

Phorate, from which this compound is derived, is known to overstimulate the nervous system, causing symptoms such as nausea, dizziness, confusion, and at very high exposures, respiratory paralysis and death

Molecular Mechanism

Phorate, the parent compound, acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed as an intermediate transformation product in the degradation of phorate in soils . The persistence of phorate and its transformation to this compound in soils is influenced by factors such as soil moisture, organic matter, and soil texture .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are lacking, phorate, the parent compound, is known to be highly toxic. It has an LD50 of 1-9 mg/kg body weight, indicating that it can cause significant toxicity even at low doses .

Metabolic Pathways

This compound is part of the metabolic pathway of phorate degradation in soils . In this pathway, phorate is oxidized to phorate sulfoxide, which is then further oxidized to form this compound .

Transport and Distribution

Studies on phorate have shown that it can move in both vertical and horizontal directions in soil after application .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phorate sulfone is synthesized through the oxidation of phorate. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically occurs in an organic solvent like acetonitrile or methanol, and the temperature is maintained to ensure the complete conversion of phorate to this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The raw material, phorate, is subjected to oxidation in reactors equipped with temperature and pressure control systems. The oxidizing agents are added in a controlled manner to achieve high yield and purity of this compound. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Phorate sulfone undergoes several types of chemical reactions, including:

Oxidation: Further oxidation of this compound can lead to the formation of phorate oxon sulfone.

Reduction: this compound can be reduced back to phorate or phorate sulfoxide under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the sulfone group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed:

Oxidation Products: Phorate oxon sulfone.

Reduction Products: Phorate, phorate sulfoxide.

Substitution Products: Various nucleophile-substituted derivatives.

Scientific Research Applications

Phorate sulfone has several applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the determination of phorate residues in environmental samples.

Biology: Studies on the biodegradation of this compound help understand its environmental impact and persistence.

Medicine: Research on the toxicological effects of this compound contributes to the development of safety guidelines for pesticide use.

Industry: It is used in the formulation of insecticidal products for agricultural pest control.

Comparison with Similar Compounds

Phorate: The parent compound, highly toxic and used as an insecticide.

Phorate Sulfoxide: An intermediate oxidation product of phorate.

Phorate Oxon Sulfone: A further oxidized product of phorate sulfone.

This compound’s unique properties and applications make it an important compound in both agricultural and scientific research contexts.

Properties

IUPAC Name |

diethoxy-(ethylsulfonylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O4PS3/c1-4-10-12(13,11-5-2)14-7-15(8,9)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPSNUIHHFTTRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042282 | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-04-7 | |

| Record name | Phorate sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorate sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorate sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(ethanesulfonyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORATE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20VQB36US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does phorate sulfone exert its insecticidal effect?

A1: While this compound itself isn't the primary toxic agent, it's a crucial metabolite of the parent compound, phorate. Phorate, a potent acetylcholinesterase (AChE) inhibitor, disrupts nerve impulse transmission in insects, leading to paralysis and death [, ]. this compound, being more persistent, can extend the insecticidal activity in soil [, ].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C7H17O4PS2, and its molecular weight is 260.33 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided abstracts don't delve into specific spectroscopic details, analytical techniques like Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) are widely employed to identify and quantify this compound in various matrices [, , , , ]. These techniques utilize specific mass-to-charge ratios and fragmentation patterns for accurate identification.

Q4: How stable is this compound in different soil types?

A4: this compound exhibits varying persistence depending on the soil type. Studies reveal its prolonged presence in alkaline soils compared to red sandy loam, black sandy loam, and clay soils []. This differential persistence is likely due to varying soil properties like pH, organic matter content, and microbial activity, influencing its degradation rate.

Q5: Does this compound itself possess any catalytic properties?

A5: The provided research focuses on this compound's behavior as a pesticide metabolite, primarily its persistence and degradation pathways. There's no mention of catalytic properties associated with this compound.

Q6: Have there been any computational studies on this compound?

A6: The provided research papers primarily focus on analytical techniques for detection and quantification of this compound, along with its environmental fate. There's no mention of specific computational chemistry studies or QSAR models related to this compound.

Q7: How does the oxidation of phorate to this compound affect its insecticidal activity?

A7: While this compound is less acutely toxic compared to phorate, it contributes to the overall insecticidal effect due to its persistence in the environment [, ]. The oxidation to sulfone alters its interaction with the target site, AChE, leading to a decrease in inhibitory potency compared to phorate and its sulfoxide metabolite [].

Q8: How does the formulation of phorate impact the persistence of this compound in soil?

A8: Research suggests that granular formulations of phorate lead to higher persistence of phorate and its metabolites, including this compound, compared to emulsifiable concentrates []. This difference is likely attributed to the slower release of the active ingredient from granular formulations, providing a prolonged exposure period.

Q9: What are the regulatory implications of this compound's persistence in the environment?

A9: The presence of phorate and its metabolites, including this compound, in water sources raises concerns due to their potential impact on aquatic life []. The detection of banned pesticides like this compound in food products like Chuanxiong Rhizoma highlights the need for stricter regulations and monitoring to ensure food safety [].

Q10: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A10: Studies in land snails (Helix aspersa) demonstrate rapid absorption and metabolism of phorate into this compound and phorate sulfoxide []. These metabolites are subsequently excreted, with unchanged phorate being the major component found in excreta.

Q11: Is there evidence of resistance development to phorate or its metabolites?

A11: Research highlights the development of anti-insecticide activity in soil treated with this compound, suggesting the potential for resistance development in target insects []. This emphasizes the need for insecticide rotation and integrated pest management strategies to minimize resistance development.

Q12: What are the known toxicological effects of this compound?

A12: Although less acutely toxic than phorate, this compound, being a breakdown product, contributes to the overall toxicity profile []. Farmers exposed to organophosphate insecticides, including phorate, have reported respiratory problems, headaches, dizziness, and skin and eye irritation, emphasizing the need for protective measures during handling and application [].

Q13: What analytical methods are commonly used for the detection and quantification of this compound?

A13: Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with sensitive detectors like Mass Spectrometry (MS/MS) and Flame Photometric Detection (FPD), are the prevalent techniques for analyzing this compound in various matrices, including soil, water, and food products [, , , , ]. The QuEChERS method, a quick, easy, cheap, effective, rugged, and safe extraction technique, is frequently employed for pesticide residue analysis, including this compound, in complex matrices [].

Q14: What are the environmental concerns associated with this compound?

A15: The persistence of this compound in soil and its potential leaching into water sources raise concerns about its impact on aquatic ecosystems and non-target organisms [, ]. Additionally, its accumulation in the food chain poses potential risks to human health [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B129918.png)